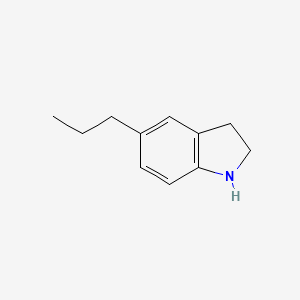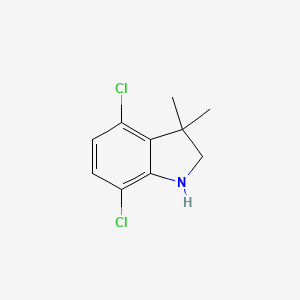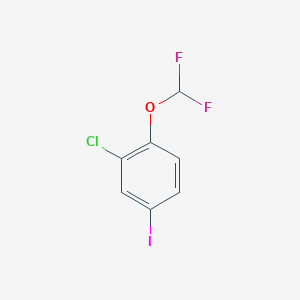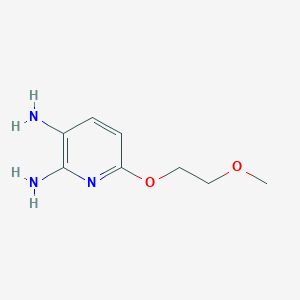
5-propyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another method involves the Friedel-Crafts acylation reaction, followed by ring closure and reduction steps .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-propyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to form more stable compounds.
Substitution: Electrophilic substitution reactions due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, sulfuric acid, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more stable derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing biological processes and exerting its effects . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indole: The parent compound with a similar structure but without the propyl group.
2,3-dihydro-1H-indole: Lacks the propyl group but shares the core structure.
5-propylindole: Similar but without the dihydro modification.
Uniqueness
5-propyl-2,3-dihydro-1H-indole is unique due to the presence of both the propyl group and the dihydro modification, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
5-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-2-3-9-4-5-11-10(8-9)6-7-12-11/h4-5,8,12H,2-3,6-7H2,1H3 |
Clave InChI |
YKJZILGFXRKGLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1)NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)






![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)

![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)


![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
